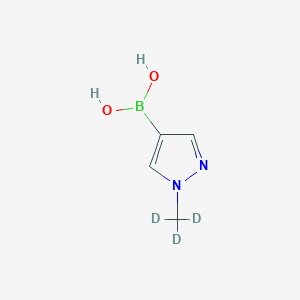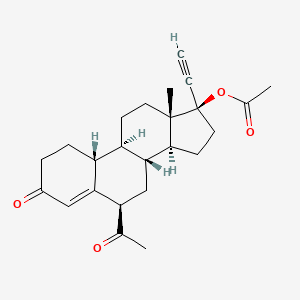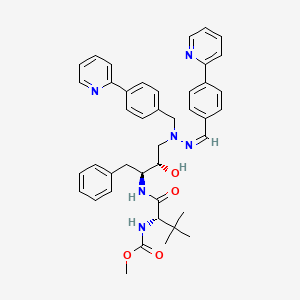
(S,S,S)-Atazanavir Benzylidenehydrazine Carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atazanavir Benzylidenehydrazine Analog is a derivative of Atazanavir, an antiretroviral medication used primarily in the treatment of HIV/AIDS. This analog is characterized by the presence of a benzylidenehydrazine moiety, which imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Atazanavir Benzylidenehydrazine Analog typically involves a multi-step process. One common method includes the following steps:
Suzuki-Miyaura Cross-Coupling: This step involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst to form a biaryl unit.
Hydrazone Formation: The biaryl unit is then reacted with hydrazine to form a hydrazone intermediate.
Hydrogenation: The hydrazone intermediate undergoes hydrogenation to yield the final Atazanavir Benzylidenehydrazine Analog.
Industrial Production Methods: Industrial production of Atazanavir Benzylidenehydrazine Analog follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow synthesis is often employed to enhance efficiency and yield. This method allows for better control over reaction conditions and reduces the need for intermediate purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Atazanavir Benzylidenehydrazine Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Atazanavir Benzylidenehydrazine Analog has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the quality control and validation of pharmaceutical formulations.
Mecanismo De Acción
Atazanavir Benzylidenehydrazine Analog exerts its effects by inhibiting the activity of specific enzymes. It binds to the active site of HIV-1 protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins into functional proteins required for viral replication. This inhibition results in the formation of immature, non-infectious viral particles .
Comparación Con Compuestos Similares
Atazanavir: The parent compound, used as an antiretroviral medication.
Darunavir: Another protease inhibitor used in the treatment of HIV.
Lopinavir: A protease inhibitor often used in combination with ritonavir.
Uniqueness: Atazanavir Benzylidenehydrazine Analog is unique due to its benzylidenehydrazine moiety, which imparts distinct chemical and biological properties. This structural modification enhances its binding affinity to the target enzyme and may improve its pharmacokinetic profile compared to other protease inhibitors .
Propiedades
Fórmula molecular |
C42H46N6O4 |
|---|---|
Peso molecular |
698.9 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[(Z)-(4-pyridin-2-ylphenyl)methylideneamino]amino]butan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H46N6O4/c1-42(2,3)39(47-41(51)52-4)40(50)46-37(26-30-12-6-5-7-13-30)38(49)29-48(28-32-18-22-34(23-19-32)36-15-9-11-25-44-36)45-27-31-16-20-33(21-17-31)35-14-8-10-24-43-35/h5-25,27,37-39,49H,26,28-29H2,1-4H3,(H,46,50)(H,47,51)/b45-27-/t37-,38-,39+/m0/s1 |
Clave InChI |
HOPFNLLKYXJCMM-QSCUKKFVSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)/N=C\C4=CC=C(C=C4)C5=CC=CC=N5)O)NC(=O)OC |
SMILES canónico |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N=CC4=CC=C(C=C4)C5=CC=CC=N5)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


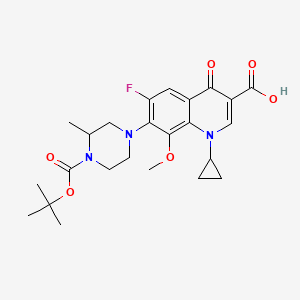

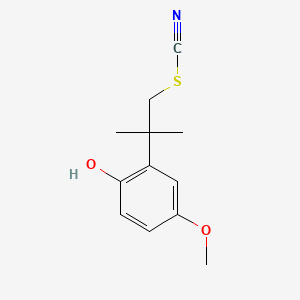

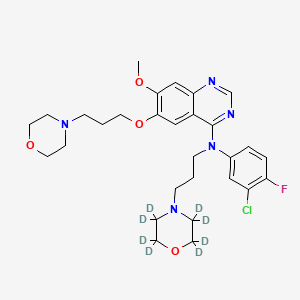
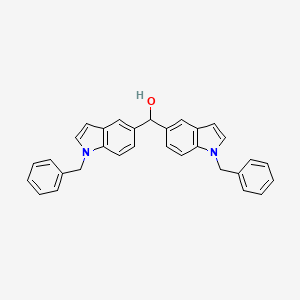
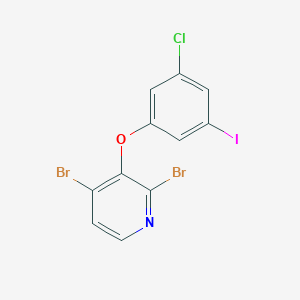
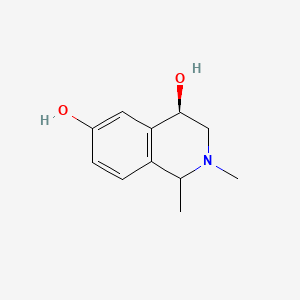
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)

![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)

